An In-depth Technical Guide to Diethylaminosulfur Trifluoride (DAST): Chemical Properties, Stability, and Safe Handling
An In-depth Technical Guide to Diethylaminosulfur Trifluoride (DAST): Chemical Properties, Stability, and Safe Handling
This guide provides a comprehensive overview of Diethylaminosulfur Trifluoride (DAST), a powerful and widely used deoxofluorinating agent in modern organic synthesis. While an invaluable tool, its utility is matched by significant hazards. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its properties, stability profile, and the critical safety protocols required for its handling. The focus is on providing field-proven insights to enable its safe and effective use in a laboratory setting.
Introduction to DAST: The Versatile Deoxofluorinating Agent
Diethylaminosulfur trifluoride, commonly known as DAST, is an organosulfur compound with the formula (C₂H₅)₂NSF₃.[1] It is a liquid fluorinating reagent that serves as a more manageable alternative to the highly toxic and gaseous sulfur tetrafluoride (SF₄).[1][2] Since its development by Middleton in the 1970s, DAST has become a staple reagent for converting primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides, and for transforming aldehydes and ketones into geminal difluorides.[1][3]
Its popularity stems from its efficacy under relatively mild reaction conditions and its ability to be used in standard laboratory glassware (with caution).[4][5] However, the causality behind many experimental protocols involving DAST is directly linked to its inherent instability and reactivity. A thorough understanding of its chemical properties and stability profile is not merely academic; it is a prerequisite for safe and successful experimentation.
Core Chemical and Physical Properties
DAST is a colorless to pale yellow oil that fumes in moist air.[1][6] Older samples may appear orange.[1] Its physical properties are summarized below, providing the foundational data needed for its application in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 38078-09-0 | [7] |
| Molecular Formula | C₄H₁₀F₃NS | [1] |
| Molecular Weight | 161.19 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [7][8] |
| Density | 1.22 - 1.23 g/mL at 25 °C | [7][8] |
| Boiling Point | 30-32 °C at 3 mmHg | [6][7] |
| Flash Point | 23 °C (75 °F) | [6][9] |
| Solubility | Soluble in chlorinated and hydrocarbon solvents. Reacts violently with water and protic solvents. | [1][3] |
Reactivity and Synthetic Utility
DAST's primary utility is as a nucleophilic deoxofluorinating agent.[7][10] The mechanism for the fluorination of an alcohol involves an initial reaction to form an alkoxysulfonium salt intermediate. This is followed by a nucleophilic attack by the fluoride ion, typically proceeding with an inversion of stereochemistry (Sₙ2-like mechanism).[3]
Key Transformations:
-
Alcohols to Alkyl Fluorides: This is the most common application. The reaction is efficient for primary, secondary, and tertiary alcohols, though reaction conditions must be carefully controlled, often at low temperatures (-78 °C to 0 °C), to minimize side reactions like elimination.[1][11]
-
Aldehydes & Ketones to Geminal Difluorides: DAST effectively converts carbonyl compounds to their corresponding difluoro analogs.[1] This transformation is crucial for the synthesis of fluorinated building blocks in medicinal chemistry.
-
Carboxylic Acids to Acyl Fluorides: The reaction with carboxylic acids proceeds readily but stops at the acyl fluoride stage, unlike the more aggressive SF₄ which can form trifluoromethyl groups.[1]
-
Other Applications: DAST is also used to fluorinate sulfoxides to α-fluoro sulfides, epoxides to fluorohydrins, and can catalyze certain cyclization and rearrangement reactions.[12]
The choice to use DAST over other reagents is often a balance of reactivity and safety. It is less aggressive than SF₄, reducing the likelihood of acid-catalyzed rearrangements.[1] However, more thermally stable alternatives, such as Deoxo-Fluor® and XtalFluor®, have been developed to mitigate the significant safety concerns associated with DAST.[1][10]
The Critical Factor: Stability Profile and Associated Hazards
The most critical aspect of working with DAST is its limited stability. Mishandling due to a lack of understanding of its decomposition profile can lead to catastrophic failure of experiments and serious safety incidents.
Thermal Instability and Exothermic Decomposition
DAST is thermally unstable and can decompose violently upon heating.[2][6] Reports indicate that this instability becomes significant at temperatures above 50-60 °C, with a risk of explosive decomposition above 90 °C.[1][13] It is for this reason that large-scale reactions using DAST are strongly discouraged.[10]
The decomposition process is understood to occur in two stages:
-
A non-energetic disproportionation to sulfur tetrafluoride (SF₄) and bis(diethylamino) sulfur difluoride [(Et₂N)₂SF₂].[14]
-
The resulting bis(diethylamino) sulfur difluoride is less stable and undergoes a highly vigorous exothermic decomposition, which can result in detonation.[14]
Differential Scanning Calorimetry (DSC) studies highlight this hazard. DAST exhibits a sharp decomposition exotherm around 155-162 °C, releasing a significant amount of energy (approx. 1250-1641 J/g).[13] This is a substantially more energetic and lower-temperature decomposition compared to modern alternatives like XtalFluor-M, which decomposes at 243 °C while releasing only 773 J/g.[13]
Caption: DAST disproportionates upon heating, forming an unstable intermediate that decomposes explosively.
Hydrolytic Instability
DAST reacts violently with water.[2][15] This reaction is extremely hazardous as it rapidly liberates highly toxic and corrosive hydrogen fluoride (HF) gas.[2][16] The generation of HF is also responsible for the reagent's ability to etch glass, necessitating the use of plastic (e.g., polyethylene or Teflon) containers for storage and specialized labware for reactions where possible.[1][17]
Chemical Incompatibilities
Due to its high reactivity, DAST is incompatible with a wide range of substances. Contact with these materials can lead to vigorous or explosive reactions.
-
Water and Protic Solvents (e.g., Alcohols): Reacts violently.[15][18]
-
Strong Oxidizing Agents: Incompatible.[15]
Field-Proven Protocols for Safe Handling & Storage
Strict adherence to safety protocols is non-negotiable when working with DAST. The following guidelines are based on established best practices and a causal understanding of the reagent's hazards.
Engineering Controls and Personal Protective Equipment (PPE)
-
Fume Hood: All manipulations of DAST must be performed inside a certified chemical fume hood to manage its volatility and the potential release of toxic vapors like HF.[15][19]
-
Personal Protective Equipment: A complete PPE ensemble is mandatory.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[15][18]
-
Hand Protection: Use chemical-resistant gloves, such as neoprene or nitrile.[19] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[18]
-
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible.[15]
Storage and Handling
-
Storage: DAST must be stored in a tightly sealed, compatible plastic container in a cool, dry, well-ventilated area.[18][19] Refrigerated storage, typically between 2-8°C, is required to maintain stability and quality.[6][8][17] Store away from all incompatible materials.[19]
-
Inert Atmosphere: Due to its moisture sensitivity, handling and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Dispensing: Use plastic or plastic-tipped syringes for transferring the liquid. Never use glass syringes with metal needles for prolonged periods without ensuring they are scrupulously dry.
-
Temperature Control: Never heat DAST. [10] Reactions are almost always conducted at or below room temperature, with additions often performed at -78 °C (dry ice/acetone bath) to control the reaction rate and dissipate heat.[1][10]
Standard Operating Procedure: Deoxofluorination of a Primary Alcohol
This protocol provides a self-validating workflow for a common DAST application. The causality for each step is explained to reinforce safe and effective practices.
Objective: To convert a primary alcohol (R-CH₂OH) to the corresponding primary fluoride (R-CH₂F).
Materials:
-
Primary alcohol substrate
-
DAST
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water (deionized)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Standard experimental workflow for the deoxofluorination of an alcohol using DAST.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve the alcohol substrate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous conditions are critical to prevent violent reaction with water and formation of HF.[10]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: The low temperature controls the initial exothermic reaction between DAST and the alcohol, preventing thermal decomposition of the reagent and minimizing elimination side-products.[1][10]
-
-
Reagent Addition:
-
Slowly add DAST (typically 1.1-1.5 eq.) to the stirred solution dropwise via syringe over 15-20 minutes.
-
Causality: Dropwise addition prevents a dangerous buildup of heat.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching:
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture into a separate flask containing a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: This is the most hazardous step after the reaction itself. The basic NaHCO₃ solution neutralizes the highly corrosive HF byproduct and quenches any remaining reactive DAST. The addition must be slow to control the vigorous gas evolution (CO₂).[10]
-
-
Workup and Purification:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
-
Conclusion
DAST remains a highly effective reagent for deoxofluorination, enabling access to a wide range of fluorinated organic molecules.[4] Its utility, however, is inextricably linked to its hazardous nature. Thermal and hydrolytic instability demand a disciplined and knowledgeable approach. By understanding the fundamental chemical properties, recognizing the decomposition pathways, and adhering strictly to field-proven safety and handling protocols, researchers can harness the synthetic power of DAST responsibly and effectively. For large-scale applications or when working with thermally sensitive substrates, the use of more stable, modern alternatives should always be considered.[10][13]
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- Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411.
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MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
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Cheshire Organics. (n.d.). DAST. Retrieved from [Link]
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ResearchGate. (n.d.). Applications of DAST-type reagents in the synthesis of fluorine-containing drugs. Retrieved from [Link]
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Thieme. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Retrieved from [Link]
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Grokipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
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Baxendale Group. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]
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ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Retrieved from [Link]
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ResearchGate. (n.d.). The mechanism of DAST-induced transformation of 16a leading to 21 or 22a. Retrieved from [Link]
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The Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]
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